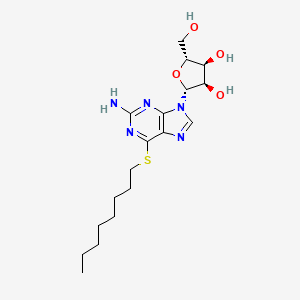![molecular formula C7H7N3S B12914003 Imidazo[1,2-b]pyridazine, 6-(methylthio)- CAS No. 61582-31-8](/img/structure/B12914003.png)
Imidazo[1,2-b]pyridazine, 6-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(methylthio)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a methylthio group at the 6th position of the imidazo[1,2-b]pyridazine core. The imidazo[1,2-b]pyridazine scaffold is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(methylthio)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with methylthiocyanate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 6-(methylthio)imidazo[1,2-b]pyridazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(methylthio)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under catalytic hydrogenation conditions to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazo[1,2-b]pyridazine derivatives.
Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(methylthio)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar biological activities.
Imidazo[1,2-c]pyrimidine: Known for its kinase inhibition properties.
Imidazo[1,2-b]pyridazine derivatives: Various derivatives with different substituents at the 6th position.
Uniqueness
6-(methylthio)imidazo[1,2-b]pyridazine is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. This compound has shown promising results in preclinical studies, particularly in the inhibition of specific kinases involved in cancer progression.
Propiedades
Número CAS |
61582-31-8 |
|---|---|
Fórmula molecular |
C7H7N3S |
Peso molecular |
165.22 g/mol |
Nombre IUPAC |
6-methylsulfanylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H7N3S/c1-11-7-3-2-6-8-4-5-10(6)9-7/h2-5H,1H3 |
Clave InChI |
CZGWXLAINFJURY-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN2C=CN=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]oxazol-2-yl(2-chlorophenyl)methyl methyl carbonate](/img/structure/B12913920.png)










![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B12913996.png)


